3-Bromo-4-(chloromethyl)-5-fluoropyridine
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Overview
Description
Molecular Structure Analysis
The solid-state crystal structure of 3-Bromo-4-(chloromethyl)-5-fluoropyridine has been investigated using single-crystal X-ray diffraction (SCXRD) analysis. This technique provides insights into the arrangement of atoms within the crystal lattice. Additionally, computational Density Functional Theory (DFT) methods have been employed to study the compound’s electronic structure and energetics .
Scientific Research Applications
Chemoselective Functionalization
3-Bromo-4-(chloromethyl)-5-fluoropyridine has been utilized in chemoselective functionalization processes. For example, the compound can undergo chemoselective amination under catalytic conditions, which affords exclusive substitution products. This property makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with precise functional group placement. This chemoselective behavior has been demonstrated in studies where different substituents are introduced at specific positions of the pyridine ring, showcasing the compound's utility in synthetic organic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Pentasubstituted Pyridines
Another application involves the use of halogen-rich intermediates like this compound in the synthesis of pentasubstituted pyridines. These compounds are of significant interest in medicinal chemistry due to their potential biological activity. Simple syntheses have been developed to produce such intermediates, which are then used to generate a variety of pentasubstituted pyridines with functionalities that are useful for further chemical modifications (Wu, Porter, Frennesson, & Saulnier, 2022).
Versatile Synthesis of Fluoropyridines
The compound is also involved in the versatile synthesis of disubstituted fluoropyridines and pyridones, serving as a precursor in various synthetic pathways. Such fluoropyridines are crucial in the development of new materials, pharmaceuticals, and agrochemicals due to the unique properties imparted by the fluorine atom. The ability to introduce various substituents into the pyridine ring through reactions involving this compound derivatives is valuable for expanding the diversity of available pyridine-based compounds (Sutherland & Gallagher, 2003).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to transition metal catalysts involved in carbon–carbon bond formation.
Mode of Action
The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of new carbon–carbon bonds, this compound can contribute to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially affect the compound’s action.
Properties
IUPAC Name |
3-bromo-4-(chloromethyl)-5-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHVVFPSJRQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700085 |
Source
|
Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227573-06-9 |
Source
|
Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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